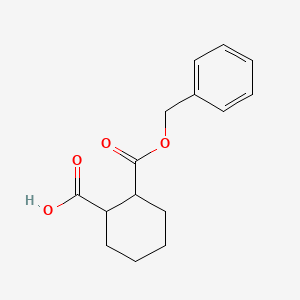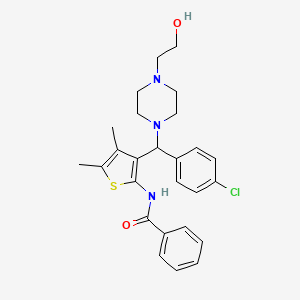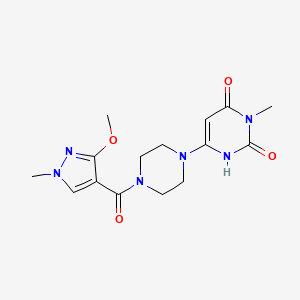
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for various therapeutic applications.
科学的研究の応用
Hydrogen Bonding and Molecular Structure
Research on anticonvulsant enaminones, including compounds with pyridinyl and phenyl derivatives, highlights the importance of hydrogen bonding and molecular structure in determining their properties. For instance, the study of cyclohexene rings and aromatic rings in such compounds reveals significant insights into their conformations and intermolecular interactions, which are crucial for their biological activity (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Biological Activity Prediction
The synthesis of novel compounds and prediction of their biological activity are essential in drug discovery. A study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and the prediction of their biological activity demonstrates the potential of such compounds in pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of certain derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, underline the potential therapeutic applications of compounds with specific functional groups in mitigating oxidative stress (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, can provide valuable insights into the design of receptor-targeted therapeutics. For example, studying the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 receptor highlights the significance of understanding receptor-ligand interactions for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
特性
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2/c17-12-2-1-10(7-13(12)18)21-16(23)22-6-4-11(9-22)24-15-3-5-20-8-14(15)19/h1-3,5,7-8,11H,4,6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBGMLNDAYKYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)


![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)




![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)